molecular formula C9H8BrFO2 B14778632 1-(5-Bromo-2-fluoro-3-methoxyphenyl)ethanone

1-(5-Bromo-2-fluoro-3-methoxyphenyl)ethanone

Katalognummer: B14778632
Molekulargewicht: 247.06 g/mol
InChI-Schlüssel: VUGKNLNWDHJUDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-2-fluoro-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of acetophenone, featuring bromine, fluorine, and methoxy substituents on the aromatic ring

Vorbereitungsmethoden

The synthesis of 1-(5-Bromo-2-fluoro-3-methoxyphenyl)ethanone typically involves the bromination and fluorination of appropriate precursor compounds. One common method includes the bromination of 4-hydroxy-3-nitro-acetophenone in chloroform or acetic acid . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

1-(5-Bromo-2-fluoro-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing groups like bromine and fluorine makes the aromatic ring less reactive towards electrophiles.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in the presence of suitable reagents, forming new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols, depending on the reagents and conditions used.

Common reagents for these reactions include Lewis acids like FeBr3, AlCl3, and ZnCl2 for EAS, and nucleophiles like amines or thiols for substitution reactions . The major products formed depend on the specific reaction pathway and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-2-fluoro-3-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and dyes

Wirkmechanismus

The mechanism by which 1-(5-Bromo-2-fluoro-3-methoxyphenyl)ethanone exerts its effects involves interactions with molecular targets and pathways. The presence of halogen atoms can enhance the compound’s ability to interact with specific enzymes or receptors, potentially leading to biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(5-Bromo-2-fluoro-3-methoxyphenyl)ethanone can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituent pattern and resulting chemical properties.

Eigenschaften

Molekularformel

C9H8BrFO2

Molekulargewicht

247.06 g/mol

IUPAC-Name

1-(5-bromo-2-fluoro-3-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8BrFO2/c1-5(12)7-3-6(10)4-8(13-2)9(7)11/h3-4H,1-2H3

InChI-Schlüssel

VUGKNLNWDHJUDN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C(=CC(=C1)Br)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.